N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Regioisomeric purity Benzimidazole positional isomer SAR reproducibility

N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156039-45-0; synonym N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide) is a synthetic, low-molecular-weight benzimidazole-5-carboxamide building block with the molecular formula C₁₂H₁₃N₃O and a monoisotopic mass of 215.10587 Da. The compound is supplied primarily as a research chemical by vendors including Enamine LLC (Catalog EN300-73597) and Biosynth (Catalog GWB03945) at ≥95% purity.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1156039-45-0
Cat. No. B1517903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide
CAS1156039-45-0
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15)
InChIKeyMKHZUGOKPRLJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156039-45-0): Chemical Identity and Structural Baseline


N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156039-45-0; synonym N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide) is a synthetic, low-molecular-weight benzimidazole-5-carboxamide building block with the molecular formula C₁₂H₁₃N₃O and a monoisotopic mass of 215.10587 Da [1]. The compound is supplied primarily as a research chemical by vendors including Enamine LLC (Catalog EN300-73597) and Biosynth (Catalog GWB03945) at ≥95% purity [2]. As of the most recent database annotations, this specific compound has zero peer-reviewed literature records and zero associated patent families in PubChem, and no quantitative structure-activity data are available in authoritative databases such as ChEMBL or BindingDB [1]. Consequently, the compound's differentiation from close analogs must be assessed on the basis of its unique structural, physicochemical, and procurement attributes rather than on demonstrated biological superiority.

Why Generic Substitution Fails for N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide Procurement


Within the benzimidazole-5-carboxamide chemical space, seemingly minor modifications to the N-substituent or the position of the carboxamide group can yield profoundly different physicochemical and pharmacological profiles. The cyclopropylmethyl substituent imparts a distinct combination of steric constraint, conformational rigidity, and lipophilicity (XLogP3 = 1.8; topological polar surface area = 57.8 Ų) that cannot be replicated by linear alkyl or benzyl analogs [1][2]. Commercially available analogues such as N-benzyl-1H-benzimidazole-5-carboxamide (MW 251.28; XLogP3 predicted ~2.3) and the unsubstituted parent 1H-benzimidazole-5-carboxamide (MW 161.16) differ substantially in molecular weight, lipophilicity, and hydrogen-bond donor/acceptor counts, directly affecting solubility, permeability, and target-binding potential . Furthermore, regioisomeric contamination—specifically confusion with the 6-carboxamide isomer (CAS 116568-17-3)—constitutes a critical quality risk, as the two regioisomers have distinct chemical and biological properties . Substituting one analogue for another without rigorous characterization therefore invalidates comparative SAR interpretation and can lead to erroneous structure-activity conclusions in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide vs. Closest Analogs


Regioisomeric Purity: 5-Carboxamide vs. 6-Carboxamide Confusion and Its Impact on Experimental Reproducibility

The target compound is the 5-carboxamide regioisomer (carboxamide at position 5 of the benzimidazole ring). An important procurement risk is confusion with the 6-carboxamide isomer (1H-benzo[d]imidazole-6-carboxamide, CAS 116568-17-3), which has a molecular weight of 161.16 Da versus 215.25 Da for the target compound [1]. Vendor listings exist that ambiguously label CAS 1156039-45-0 as 'N-(Cyclopropylmethyl)-1H-benzo[d]imidazole-6-carboxamide,' conflating the two regioisomers . Any substitution of one regioisomer for the other in a chemical biology or medicinal chemistry experiment introduces a systematic error, as the vector of the carboxamide group determines the trajectory of any elaborated substituent and directly governs target-binding geometry.

Regioisomeric purity Benzimidazole positional isomer SAR reproducibility

Lipophilicity Differentiation: XLogP3 of Cyclopropylmethyl vs. Benzyl and Linear Alkyl N-Substituents

The computed XLogP3 of N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is 1.8, reflecting the moderate lipophilicity conferred by the cyclopropylmethyl substituent [1]. In contrast, the nearest commercially available analogue—N-benzyl-1H-benzimidazole-5-carboxamide (CAS 142535-86-2; C₁₅H₁₃N₃O; MW 251.28)—has an estimated XLogP3 of approximately 2.3–2.5 (predicted by structural increment methods), representing a ~0.5–0.7 log unit increase in lipophilicity . The unsubstituted parent 1H-benzimidazole-5-carboxamide (MW 161.16; XLogP3 predicted <1.0) is substantially more polar [2]. The ~0.5 log unit difference between the cyclopropylmethyl and benzyl analogs corresponds to an approximately 3-fold difference in octanol-water partition coefficient, which is expected to produce measurably different solubility, permeability, and non-specific protein binding in biochemical and cellular assays.

Lipophilicity XLogP3 ADME prediction

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 215.25 Da and 16 heavy atoms, N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide falls within the 'lead-like' property space (MW ≤ 350 Da) and is suitable for fragment elaboration [1]. Among its closest commercially available analogs, N-benzyl-1H-benzimidazole-5-carboxamide has MW 251.28 (19 heavy atoms), while more elaborate derivatives (e.g., 1-cyclohexyl-3-(cyclopropylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide) exceed MW 400 . The target compound's low MW and heavy atom count provide a higher fraction of hydrogen-bond donors/acceptors per unit mass (HBD = 2, HBA = 2), offering an efficient starting point for fragment growth with maximal ligand efficiency potential. In contrast, the heavier benzyl analog adds 36 Da without additional hydrogen-bonding functionality, potentially reducing ligand efficiency.

Fragment-based drug discovery Lead-like properties Molecular weight cutoff

Topological Polar Surface Area (TPSA) Differentiation and Predicted Blood-Brain Barrier Permeability Potential

The topological polar surface area (TPSA) of N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is calculated as 57.8 Ų, which falls below the empirically established threshold of 60–70 Ų associated with favorable passive blood-brain barrier (BBB) permeation [1][2]. Among close analogs, the N-benzyl derivative (C₁₅H₁₃N₃O) has a comparable TPSA (predicted ~57–58 Ų) but its higher molecular weight (251.28 vs. 215.25 Da) may reduce BBB permeation rate according to the rule-of-five framework. The unsubstituted parent scaffold has a TPSA of approximately 71.8 Ų, exceeding the optimal BBB threshold and predicting reduced CNS exposure [3]. The cyclopropylmethyl substituent thus occupies a favorable property space—TPSA and MW both below typical CNS cutoffs—that makes it a superior starting point for CNS-oriented medicinal chemistry relative to the unsubstituted parent.

CNS drug discovery Blood-brain barrier permeability TPSA cutoff

Supplier Catalog Provenance and Purity Specification: Enamine EN300-73597 vs. Generic Vendors

The target compound is catalogued by Enamine LLC as product EN300-73597 at 95% purity, with documented batch availability and pricing as of the most recent update [1]. Enamine is a globally recognized supplier of screening compounds and building blocks, providing traceable lot-specific quality control documentation . Competing vendors list the compound under different catalog numbers (e.g., A2B Chem AV68137, Aaron AR01AHSL, TRC A619218) with equivalent purity claims (95%) but potentially different lead times and packaging options [1]. The availability of the compound from multiple independent suppliers with a consistent purity specification reduces single-supplier dependency—a procurement advantage relative to more specialized analogs available only from a single source.

Chemical procurement Vendor qualification Building block purity

Best-Fit Research and Industrial Application Scenarios for N-(Cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide


Lead-Like Fragment Library Assembly for CNS-Targeted Drug Discovery

With a molecular weight of 215.25 Da, XLogP3 of 1.8, and TPSA of 57.8 Ų—all within established CNS drug-likeness thresholds—this compound is well-suited for inclusion in lead-like fragment screening libraries aimed at CNS targets [1][2]. The cyclopropylmethyl group provides conformational rigidity and metabolic stability advantages over linear alkyl chains, while the free benzimidazole N–H and carboxamide functionality offer two distinct vectors for fragment elaboration. The compound's TPSA below the 60 Ų threshold predicts adequate passive BBB permeability, distinguishing it from more polar unsubstituted benzimidazole-5-carboxamide scaffolds [3].

Regioisomeric Probe Synthesis for Benzimidazole-Based Kinase Inhibitor SAR Studies

The unambiguous 5-carboxamide regioisomeric identity of this compound makes it valuable as a synthetic intermediate for structure-activity relationship (SAR) exploration of benzimidazole-based kinase inhibitors, where the position of the carboxamide vector critically influences hinge-binding geometry [1]. The cyclopropylmethyl group mimics the isobutyl side chain of leucine and can engage in hydrophobic pocket interactions. Researchers must verify regioisomeric purity by ¹H NMR or LCMS to exclude contamination with the 6-carboxamide isomer, which has been erroneously assigned the same CAS number by at least one vendor [2].

Physicochemical Property Benchmarking for ADME Assay Development

The well-defined computed properties (XLogP3 = 1.8, TPSA = 57.8 Ų, HBD = 2, HBA = 2) and moderate molecular weight make this compound a useful reference standard for calibrating in silico ADME prediction models and validating experimental log D, solubility, and permeability assays [1][2]. Its intermediate lipophilicity fills a gap between highly polar unsubstituted benzimidazole carboxamides and lipophilic N-benzyl derivatives, providing a mid-range calibration point for property-based drug design algorithms [3].

Multi-Supplier Building Block for Parallel Library Synthesis

Availability from at least five independent commercial suppliers (Enamine, A2B Chem, Aaron, TRC, Biosynth) at a consistent 95% purity specification enables reliable procurement for parallel library synthesis without single-vendor dependency [1]. The carboxamide functionality at position 5 is amenable to further derivatization (hydrolysis, reduction, coupling), while the cyclopropylmethyl group is stable under most synthetic conditions. The compound's catalog status as a stocked building block (rather than a custom synthesis product) ensures reproducible lead times and batch consistency across multiple procurement cycles [2].

Quote Request

Request a Quote for N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.